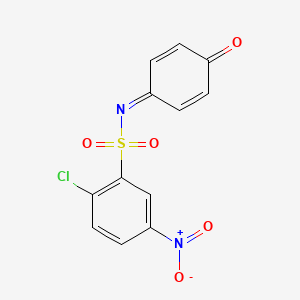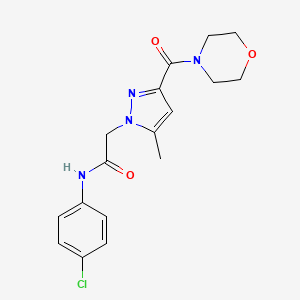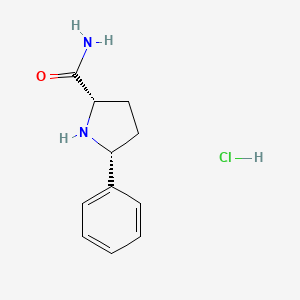
4(1H)-Pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride is a useful research compound. Its molecular formula is C13H14ClNO and its molecular weight is 235.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Relevance and Biological Activity
3,4-Dihydro-2(1H)-pyridones, including derivatives like 4(1H)-Pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride, are privileged structures due to their biological activity across a broad range of targets and their importance as synthetic precursors for various compounds with significant biological activity. The synthesis methods for these heterocycles range from conventional multicomponent procedures to nonconventional techniques that align with green chemistry principles by eliminating solvent use. This class of compounds has demonstrated biological activities including vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties, showcasing their potential in medicinal chemistry (Chalán-Gualán et al., 2022).
Antimalarial Activity
4(1H)-Pyridone derivatives are at the forefront of research for the development of next-generation antimalarials due to their activity against multiple stages of the malaria parasite. Unlike most common antimalarial chemotypes that target only the erythrocytic stages of P. falciparum, these compounds offer potential treatments for the blood stages of multidrug-resistant P. falciparum malaria, can eradicate dormant exoerythro stages of relapsing malaria species (P. vivax), and prevent transmission of infectious gametocytes to mosquitoes. Despite challenges such as poor physicochemical properties, these compounds hold promise for significantly enhancing current malaria elimination efforts and having a global public health impact (Asakawa & Manetsch, 2021).
Synthetic Routes and Pharmacological Activity
The synthesis, natural occurrence, and biological activities of 2-pyridone derivatives are well-documented, indicating their high reactivity and utility as building blocks for preparing various classes of compounds due to their selective transformations with different reagents. These compounds have been derived from natural sources and are known for their significant biological and medical applications, suggesting their potential in the design of novel, highly effective pharmaceuticals with a broad spectrum of bioresponses. The literature review on these derivatives emphasizes their synthetic potential and the possibility of being used in the development of new pharmaceuticals (VijeyAanandhi et al., 2017).
Propiedades
IUPAC Name |
2,6-dimethyl-1-phenylpyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12;/h3-9H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPOPNFRSFUXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC=CC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103206-23-1 |
Source


|
| Record name | 2,6-DIMETHYL-1-PHENYL-4(1H)-PYRIDONE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2475223.png)

![[(4-Methylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2475225.png)
![(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/no-structure.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2475236.png)
![7-[(3-Chlorophenyl)methyl]-3-methyl-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2475239.png)
![N-(3-Chloro-4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2475240.png)
![2-(4-ethylphenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2475241.png)
![8-(4-Ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2475243.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2475244.png)

